The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one typically involves several key steps:
The molecular structure of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one can be described as follows:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one participates in various chemical reactions:
The mechanism of action for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one include:
The applications of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one span several scientific domains:
The core compound is systematically named 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one under IUPAC rules (CAS No. 15033-65-5) [3]. Key components of this nomenclature include:
Isomerism considerations are critical:
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 15033-65-5 |
| Molecular Formula | C₁₁H₁₂O₃ |
| SMILES | CC(=O)CC1=CC2=C(C=C1)OCCO2 |
| InChIKey | BKWCNNIPHHIQBS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1C=C2OCCOC2=CC=1 |
The compound adopts a near-planar conformation between the benzodioxin ring and the propanone chain, stabilized by π-electron delocalization. Key geometric features include:
Computational descriptors highlight steric and electronic constraints:
The benzodioxin moiety exhibits dual electronic behavior:
Resonance impacts the propanone group:
Structural modifications significantly alter physicochemical and bioactivity profiles:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: